(Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Introduction of Furan-2-ylmethylene Group: This step often involves a Wittig reaction, where a furan-2-ylmethylene phosphonium salt reacts with the benzofuran aldehyde under basic conditions.
Attachment of 4-Methoxyphenyl Group: The final step involves an esterification reaction where the benzofuran intermediate reacts with 4-methoxyphenyl acetic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(furan-2-ylmethylene)-6-(2-phenyl-2-oxoethoxy)benzofuran-3(2H)-one: Similar structure but lacks the methoxy group.
(Z)-2-(furan-2-ylmethylene)-6-(2-(4-hydroxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (Z)-2-(furan-2-ylmethylene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can enhance its solubility and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-15-6-4-14(5-7-15)19(23)13-27-17-8-9-18-20(11-17)28-21(22(18)24)12-16-3-2-10-26-16/h2-12H,13H2,1H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGSXMMIMHZTCW-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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